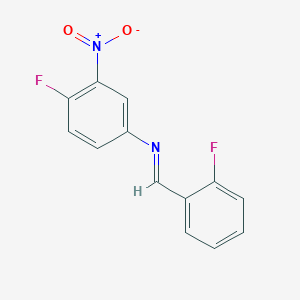
4-fluoro-N-(2-fluorobenzylidene)-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of both nitro and fluoro substituents on the aromatic ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine typically involves the condensation reaction between 4-fluoro-3-nitroaniline and 2-fluorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The general reaction scheme is as follows:
4-Fluoro-3-nitroaniline+2-Fluorobenzaldehyde→N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: N-(4-Amino-3-fluorophenyl)-N-[(2-fluorophenyl)methylene]amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized aromatic compounds.
Scientific Research Applications
N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and functional groups. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-N-[(2-fluorophenyl)methylene]amine: Lacks the nitro group, which can significantly alter its reactivity and biological activity.
N-(4-Nitrophenyl)-N-[(2-fluorophenyl)methylene]amine: Lacks the fluoro substituent on the aromatic ring, affecting its chemical properties.
N-(4-Fluoro-3-nitrophenyl)-N-[(2-chlorophenyl)methylene]amine: Contains a chloro substituent instead of a fluoro substituent, which can influence its reactivity and interactions.
Uniqueness
N-(4-Fluoro-3-nitrophenyl)-N-[(2-fluorophenyl)methylene]amine is unique due to the presence of both nitro and fluoro substituents, which can enhance its reactivity and potential biological activity compared to similar compounds. The combination of these functional groups can also provide distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8F2N2O2 |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-(2-fluorophenyl)methanimine |
InChI |
InChI=1S/C13H8F2N2O2/c14-11-4-2-1-3-9(11)8-16-10-5-6-12(15)13(7-10)17(18)19/h1-8H |
InChI Key |
PRXUNZATBIJBKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















